molecular formula C14H17ClN4O B1424840 N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219957-75-1

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424840
CAS No.: 1219957-75-1
M. Wt: 292.76 g/mol
InChI Key: FMHBEXMYPPVGJA-UHFFFAOYSA-N
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Description

The compound N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride belongs to the pyrazolopyridine class of heterocyclic molecules. Its core structure features a fused pyrazole and tetrahydropyridine ring system, substituted at the 3-position with a carboxamide group bearing an o-tolyl (ortho-methylphenyl) moiety. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-9-4-2-3-5-11(9)16-14(19)13-10-8-15-7-6-12(10)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHBEXMYPPVGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the 2-Methylphenyl Group: This step is usually achieved through a Friedel-Crafts acylation reaction, where the 2-methylphenyl group is introduced to the core structure.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using amine derivatives and carboxylic acid chlorides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo-pyridine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted amides, alcohols, or thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride exhibits significant antimicrobial properties.

  • Mechanism : The compound has been synthesized and tested against various microbial strains, demonstrating good to strong activity against pathogens such as Escherichia coli, Bacillus mycoides, and Candida albicans. Inhibition zones reached up to 33 mm with minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL.
  • Implications : These findings suggest that this compound could be developed as a therapeutic agent for treating infections caused by resistant strains.

Enzyme Inhibition

This compound has shown promise as a selective enzyme inhibitor.

  • Target Enzymes : The compound has been evaluated for its inhibitory effects on various enzymes critical in metabolic pathways. For instance, it may act on glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes including cell survival and proliferation.
  • Potential Applications : The ability to selectively inhibit specific enzymes positions this compound as a candidate for drug development aimed at diseases such as cancer and neurodegenerative disorders.

Cardiovascular Applications

The interaction of this compound with TASK-1 potassium channels has been studied for its implications in cardiovascular health.

  • Mechanism : TASK-1 channels are known to play a role in cardiac arrhythmias. The compound's binding affinity to these channels suggests it may help in regulating heart rhythms and could be beneficial in developing new treatments for arrhythmias.

Cancer Therapy

The compound's interaction with transcription factors such as CBP and EP300 indicates potential applications in cancer therapy.

  • Mechanism : These transcription factors are crucial for gene expression modulation involved in cell cycle regulation and apoptosis. By influencing their activity, this compound may have the potential to alter cancer cell behavior and enhance therapeutic efficacy against tumors.

Comparative Analysis of Structural Analogues

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its distinct biological activities.

Compound NameStructural FeaturesUnique Aspects
4,5-Dihydro-1H-pyrazolo[4,3-c]pyridineLacks the o-tolyl groupLess lipophilic; different biological profile
N-(2-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazoloContains a chloro substituentPotentially different pharmacological effects
3-Amino-4,5-dihydro-1H-pyrazolo[4,3-c]pyridineAmino group at position 3May exhibit different interaction dynamics

The presence of the o-tolyl group enhances the lipophilicity of this compound compared to its analogues. This property may contribute to better absorption and distribution within biological systems.

Mechanism of Action

The mechanism of action of N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Activities Reference
N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl C₁₄H₁₇ClN₄O ~292.76 (est.) o-Tolyl (ortho-methylphenyl) Hypothesized improved steric hindrance
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl C₁₄H₁₇ClN₄O 292.767 p-Tolyl (para-methylphenyl) Potential for enhanced binding affinity
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl C₉H₁₅ClN₄O 230.696 Ethyl group Lower molecular weight; simpler synthesis
N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl C₁₂H₁₉ClN₄O 270.76 Cyclopentyl Increased lipophilicity
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl C₁₄H₁₇ClN₄O₂ 308.77 (est.) 4-Methoxyphenyl Electron-rich substituent for H-bonding

Key Observations :

  • Lipophilicity : Cyclopentyl and aromatic substituents (e.g., p-tolyl) increase lipophilicity, which may influence membrane permeability .
  • Electrostatic Effects : Methoxy groups (as in the 4-methoxyphenyl analog) can engage in hydrogen bonding, a feature absent in the o-tolyl derivative .

SAR Insights :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., p-tolyl, naphthyl) enhance target engagement through π-π stacking, while aliphatic groups (e.g., ethyl, cyclopentyl) may optimize pharmacokinetics .
  • Ortho-Substitution Effects : The o-tolyl group’s steric bulk could limit binding in some targets but improve selectivity in others by avoiding off-target interactions.

Biological Activity

N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridines. Its unique structural features include a tetrahydro framework and a carboxamide group, which contribute to its diverse biological activities. The compound is often utilized in medicinal chemistry due to its potential therapeutic applications, particularly in cancer therapy and cardiac arrhythmias.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_4O
  • Molecular Weight : 270.33 g/mol

Structural Features

FeatureDescription
Pyrazolo-Pyridine CoreCentral structure providing biological activity
Carboxamide GroupEnhances solubility and stability
o-Tolyl GroupIncreases lipophilicity and may influence pharmacokinetics

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • TASK-1 Channels : Studies indicate that the compound interacts specifically with TASK-1 potassium channels, which are implicated in cardiac function. This interaction suggests potential therapeutic implications for treating cardiac arrhythmias .
  • Transcription Factors : The compound also shows binding affinity to CBP and EP300 transcription factors. These interactions are significant for gene expression modulation and may have applications in cancer therapy due to their roles in tumorigenesis .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. In a study involving HepG2 (liver cancer) and HeLa (cervical cancer) cells, it displayed significant growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Mechanism of Action in Cancer Cells : The mechanism involves blocking the cell cycle at the G2/M phase and modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., upregulating Bax and downregulating Bcl-2), leading to apoptosis .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Research indicates that derivatives of N-substituted hydrazinecarboxamides exhibit significant activity against Mycobacterium tuberculosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
4,5-Dihydro-1H-pyrazolo[4,3-c]pyridineLacks the o-tolyl groupDifferent biological activity profile
N-(2-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazoloContains a chloro substituentPotentially different pharmacological effects
3-Amino-4,5-dihydro-1H-pyrazolo[4,3-c]pyridineAmino group at position 3Varying interaction dynamics with biological targets

The presence of the o-tolyl group enhances lipophilicity and may improve bioavailability compared to other compounds lacking this feature.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activities associated with this compound:

  • Cardiac Arrhythmias : A study demonstrated that this compound could modulate potassium channels involved in cardiac action potentials. This finding supports its potential use in treating arrhythmias .
  • Cancer Therapy : In vitro studies revealed that the compound effectively inhibited tumor growth in various cancer cell lines while showing minimal toxicity to normal cells .
  • Antitubercular Activity : The compound's derivatives were evaluated for their efficacy against tuberculosis bacteria, showing promising results that warrant further investigation .

Q & A

Q. What safety protocols are recommended when handling N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, lab coats, and N95 masks to avoid skin/eye contact and inhalation of aerosols .
  • Containment: Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts.
  • Waste Management: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and dispose via certified waste management services to prevent environmental contamination .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

  • Stepwise Synthesis:
    • Core Formation: Condense pyrazolo[4,3-c]pyridine precursors with o-tolyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C).
    • Hydrochloride Salt Formation: Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt .
  • Microwave-Assisted Synthesis: For time-sensitive steps, use microwave reactors (e.g., 100–150°C, 30 min) to accelerate cyclization reactions .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR: Confirm regiochemistry and substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.8 ppm, tetrahydro-pyridine protons at δ 2.5–3.5 ppm) .
    • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1720 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • Elemental Analysis: Validate purity (>98%) via CHNS analysis, with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction parameters be optimized for higher yields in synthesizing this compound?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design revealed optimal conditions: 120°C, DMF solvent, and 10 mol% K₂CO₃, improving yields from 55% to 82% .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., reactant stoichiometry vs. byproduct formation) to identify maxima/minima in reaction efficiency .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., pyrazolo-pyridine derivatives in and ).
  • Advanced Techniques:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra (e.g., pyrazole vs. pyridine protons) .
    • X-ray Crystallography: Resolve ambiguous stereochemistry or salt forms (e.g., hydrochloride vs. free base) .

Q. What computational methods aid in predicting reactivity or optimizing reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization or amide coupling) .
  • Reaction Path Search Algorithms: Tools like AFIR (Artificial Force-Induced Reaction) automate exploration of plausible mechanisms, reducing trial-and-error experimentation .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Intensification:
    • Continuous Flow Reactors: Minimize batch variability and improve heat/mass transfer for exothermic steps (e.g., HCl salt formation) .
    • Membrane Separation: Remove impurities (e.g., unreacted o-toluidine) via nanofiltration membranes with MWCO ≤300 Da .
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Q. How can hygroscopicity and stability issues be mitigated during storage?

Methodological Answer:

  • Lyophilization: Freeze-dry the hydrochloride salt to reduce water content (<0.5% w/w) and enhance shelf stability .
  • Storage Conditions: Use desiccated containers with silica gel and argon atmosphere to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate storage protocols .

Notes

  • Methodological Focus: Emphasis on reproducible experimental frameworks (e.g., DoE, PAT) and interdisciplinary approaches (computational + experimental).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(o-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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